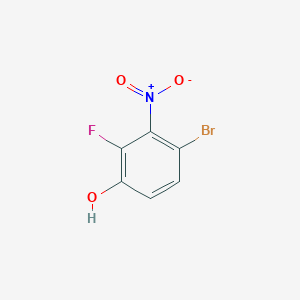

4-Bromo-2-fluoro-3-nitrophenol

Description

General Chemical Significance of Phenolic Systems in Organic Chemistry

Phenols, organic compounds featuring a hydroxyl (-OH) group directly attached to an aromatic ring, are fundamental structures in organic chemistry. britannica.com Their chemical significance stems from the interplay between the aromatic ring and the hydroxyl group. nih.gov The hydroxyl group activates the aromatic ring towards electrophilic substitution reactions and can be readily converted into other functional groups, making phenols versatile intermediates in synthesis. wikipedia.org Furthermore, the acidity of the phenolic proton allows for the formation of phenoxide ions, which are potent nucleophiles. britannica.comresearchgate.net This reactivity is central to numerous chemical transformations and has established phenols as key building blocks in the synthesis of a wide range of compounds, from pharmaceuticals to polymers. britannica.comwikipedia.org

Importance of Halogenation and Nitration in Aromatic Compound Synthesis and Reactivity

Halogenation and nitration are cornerstone reactions in aromatic chemistry, providing powerful tools for modifying the properties and reactivity of aromatic compounds. numberanalytics.combyjus.com

Halogenation , the introduction of one or more halogen atoms (F, Cl, Br, I) onto an aromatic ring, is a fundamental transformation in organic synthesis. numberanalytics.commt.com This process alters the electronic properties of the aromatic system and provides a handle for further functionalization through cross-coupling reactions, nucleophilic substitution, or the formation of organometallic reagents. mt.comtestbook.com The introduction of halogens can also significantly impact the biological activity of a molecule, a strategy widely employed in the development of pharmaceuticals and agrochemicals. testbook.comunacademy.com

Nitration , the introduction of a nitro group (-NO2) onto an aromatic ring, is another pivotal reaction. rushim.rulibretexts.org The nitro group is a strong electron-withdrawing group, which deactivates the aromatic ring towards further electrophilic substitution and directs incoming substituents to the meta position. libretexts.org This deactivating property is crucial for controlling regioselectivity in multi-step syntheses. numberanalytics.com Moreover, the nitro group can be readily reduced to an amino group (-NH2), providing access to anilines, which are precursors to a vast array of dyes, pharmaceuticals, and other industrially important chemicals. wikipedia.org

Structural Context of 4-Bromo-2-fluoro-3-nitrophenol within the Poly-substituted Aromatic Landscape

This compound is a poly-substituted aromatic compound, meaning its benzene (B151609) ring is adorned with multiple different functional groups. jove.com The synthesis of such molecules often requires careful strategic planning to control the position of each substituent. google.comyoutube.com The specific arrangement of the bromo, fluoro, nitro, and hydroxyl groups in this compound creates a unique electronic and steric environment.

Overview of Research Trajectories for Multifunctional Aromatic Building Blocks in Contemporary Chemistry

A significant area of research involves the use of these building blocks in the construction of novel materials, such as porous aromatic frameworks (PAFs) and metal-organic frameworks (MOFs). acs.orgresearchgate.net The specific functional groups on the aromatic core can be exploited to tune the properties of these materials for applications in gas storage, separation, and catalysis. acs.org In medicinal chemistry, the strategic incorporation of multiple functional groups is a key strategy for developing new therapeutic agents with enhanced potency and selectivity. researchgate.net The development of new synthetic methodologies to access a wider variety of these multifunctional building blocks remains an active and important area of chemical research. semanticscholar.org

Structure

3D Structure

Properties

IUPAC Name |

4-bromo-2-fluoro-3-nitrophenol | |

|---|---|---|

| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C6H3BrFNO3/c7-3-1-2-4(10)5(8)6(3)9(11)12/h1-2,10H | |

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

SPHBRVIRUKILRH-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1=CC(=C(C(=C1O)F)[N+](=O)[O-])Br | |

| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C6H3BrFNO3 | |

| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

235.99 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Synthetic Methodologies and Preparative Strategies for 4 Bromo 2 Fluoro 3 Nitrophenol

Direct Synthesis Approaches

Direct synthesis approaches involve introducing the final functional group onto a precursor that already contains the other necessary substituents. The success of these methods hinges on the ability to control the position of the incoming electrophile.

One of the most direct routes to 4-Bromo-2-fluoro-3-nitrophenol is the regioselective bromination of a suitable fluoronitrophenol precursor. The logical starting material for this approach is 2-fluoro-3-nitrophenol. In this reaction, the existing substituents on the aromatic ring guide the incoming bromine atom.

The hydroxyl (-OH) group is a powerful activating group and is ortho, para-directing. The fluorine (-F) atom is a deactivating group but is also ortho, para-directing. The nitro (-NO₂) group is a strong deactivating group and is meta-directing. The cumulative effect of these groups determines the position of bromination. The highly activating hydroxyl group is the dominant director. The position para to the hydroxyl group is occupied by the nitro group, and one ortho position is blocked by the fluorine atom. Therefore, the incoming electrophilic bromine is directed to the vacant C4 position, which is ortho to the hydroxyl group and meta to the nitro group, yielding the desired product.

Various brominating agents can be employed for this transformation, including molecular bromine (Br₂) in a suitable solvent or N-Bromosuccinimide (NBS), which is a milder and more selective source of electrophilic bromine. nih.govchemrxiv.org The choice of reagent and reaction conditions can be optimized to maximize the yield of the desired isomer and minimize side products. chemrxiv.org

An alternative direct approach is the nitration of a bromofluorophenol precursor, specifically 4-Bromo-2-fluorophenol. nih.gov In this strategy, the directing effects of the hydroxyl, bromo, and fluoro substituents are critical. All three groups are ortho, para-directing. The hydroxyl group is strongly activating, while bromine and fluorine are deactivating.

The powerful activating nature of the -OH group will primarily govern the position of the incoming nitro group. The position para to the hydroxyl group is already occupied by the bromine atom. The available ortho positions are C6 and C2 (which is blocked by fluorine). Consequently, the nitration of 4-Bromo-2-fluorophenol is expected to predominantly yield 4-Bromo-2-fluoro-6-nitrophenol. sigmaaldrich.com Achieving nitration at the C3 position to form the target compound is challenging due to steric hindrance from the adjacent fluorine and bromine atoms and the electronic directing effects of the existing groups. While this route is theoretically possible, it would likely result in a low yield of the desired 3-nitro isomer, making it a less synthetically viable strategy compared to the regioselective bromination of 2-fluoro-3-nitrophenol.

| Approach | Precursor | Key Transformation | Regiochemical Challenge |

| Regioselective Bromination | 2-Fluoro-3-nitrophenol | Electrophilic Aromatic Bromination | High probability of success due to converging directing effects of -OH and -NO₂ groups. |

| Directed Nitration | 4-Bromo-2-fluorophenol | Electrophilic Aromatic Nitration | Low probability of success; the strong ortho, para-directing -OH group favors nitration at the C6 position, not the desired C3 position. |

When direct approaches are not efficient, multi-step synthetic pathways are employed. youtube.comlibretexts.org These routes involve the sequential introduction of functional groups, often using protecting groups or functional group interconversions to achieve the desired substitution pattern. A hypothetical multi-step synthesis for this compound could involve more elaborate strategies to overcome regiochemical challenges.

Precursor Design and Functionalization Strategies

The selection and modification of starting materials are fundamental to the successful synthesis of highly substituted aromatics.

The choice of the starting material is arguably the most critical decision in the synthetic design. The ideal precursor should possess a substitution pattern that facilitates the introduction of subsequent groups in the correct positions.

For the synthesis of this compound, two key precursors have been considered:

2-Fluoro-3-nitrophenol : This precursor is well-suited for a subsequent regioselective bromination step. uni.lu The strong activating and directing effect of the hydroxyl group, combined with the meta-directing effect of the nitro group, channels the incoming bromine to the C4 position.

4-Bromo-2-fluorophenol : While a logical precursor for a nitration reaction, the inherent directing effects of its substituents make it unsuitable for efficiently producing the desired 3-nitro isomer. nih.govsigmaaldrich.com It serves as a good example of how precursor design must account for the powerful influence of existing functional groups.

| Precursor | Key Substituents | Directing Effect on Next Step | Suitability for Synthesis |

| 2-Fluoro-3-nitrophenol | -OH (ortho, para), -NO₂ (meta) | Favorable for bromination at C4 | High |

| 4-Bromo-2-fluorophenol | -OH (ortho, para), -Br (ortho, para), -F (ortho, para) | Unfavorable for nitration at C3; favors C6 | Low |

Modern synthetic chemistry increasingly utilizes catalytic methods to improve efficiency, selectivity, and environmental friendliness. In the context of preparing this compound, catalytic approaches to aromatic functionalization, particularly for the bromination step, are highly relevant.

Oxidative bromination is a process that generates an electrophilic bromine species in situ from a bromide salt (e.g., KBr or NaBr) and an oxidant. researchgate.net This method avoids the direct use of hazardous and corrosive molecular bromine. researchgate.net Common oxidants include hydrogen peroxide (H₂O₂), which is considered a "green" reagent as its only byproduct is water. researchgate.net

The reaction can be facilitated by various catalysts to enhance the rate and selectivity. This catalytic approach could be applied to the bromination of 2-fluoro-3-nitrophenol. The system typically involves a bromide source, an oxidant, and a catalyst in a suitable solvent. The mild conditions and potential for high regioselectivity make oxidative bromination an attractive strategy. researchgate.net

| Catalytic System Component | Example | Function | Reference |

| Bromide Source | Potassium Bromide (KBr) | Provides the bromide ion to be oxidized. | researchgate.net |

| Oxidant | Hydrogen Peroxide (H₂O₂) | Oxidizes the bromide ion to an electrophilic bromine species. | researchgate.net |

| Catalyst | Iodine(III) reagents (e.g., PIFA) | Facilitates the generation of the active electrophile. | researchgate.net |

Optimization of Reaction Conditions for Enhanced Yield and Selectivity

The efficiency and selectivity of the synthesis of this compound are critically dependent on the careful control of various reaction parameters. Optimization of these conditions is paramount to maximize the yield of the target compound while minimizing the formation of unwanted isomers and byproducts.

Influence of Solvent Systems and Reaction Media

The choice of solvent can significantly impact the rate and selectivity of electrophilic aromatic substitution reactions such as nitration and bromination. Solvents can influence the solubility of reagents, the stability of reactive intermediates, and the activity of the electrophile.

In the context of phenol (B47542) nitration, the polarity of the solvent plays a crucial role. Non-polar solvents may be employed to modulate the reactivity of the nitrating agent. For the bromination of phenols, the solvent choice can determine the extent of substitution. byjus.commlsu.ac.in Using non-polar solvents like chloroform, carbon tetrachloride, or carbon disulfide can help to limit the reaction to mono-bromination, whereas polar solvents like water can lead to poly-bromination. byjus.commlsu.ac.in

The following table illustrates the hypothetical effect of different solvent systems on the yield and selectivity of the nitration of 4-bromo-2-fluorophenol.

| Solvent | Dielectric Constant (approx.) | Hypothetical Yield (%) | Hypothetical Selectivity for this compound (%) |

| Acetic Acid | 6.2 | 85 | 70 |

| Dichloromethane | 9.1 | 80 | 65 |

| Nitromethane | 35.9 | 75 | 50 |

| Water | 80.1 | 60 | 30 (with significant byproducts) |

Control of Temperature and Pressure in Aromatic Transformations

Temperature is a critical parameter in controlling the outcome of aromatic nitration and bromination reactions. These reactions are typically exothermic, and inadequate temperature control can lead to a decrease in selectivity and the formation of undesired byproducts, including dinitrated or polybrominated species. byjus.comlibretexts.org

For the nitration of aromatic compounds, reactions are often conducted at low temperatures to manage the exothermicity and enhance selectivity. byjus.comlibretexts.org For instance, the nitration of benzene (B151609) is typically carried out at a temperature not exceeding 50°C to minimize the formation of dinitrobenzene. libretexts.org A similar approach would be prudent for the nitration of a substituted phenol.

Pressure is generally not a primary variable for controlling selectivity in these liquid-phase reactions unless gaseous reagents are involved or the reaction volume changes significantly.

The table below provides a hypothetical representation of the influence of temperature on the synthesis of this compound via nitration.

| Reaction Temperature (°C) | Hypothetical Yield (%) | Hypothetical Selectivity for this compound (%) |

| 0-5 | 90 | 85 |

| 25 (Room Temperature) | 88 | 70 |

| 50 | 80 | 55 (increased dinitration) |

| 80 | 70 | 40 (significant decomposition and byproducts) |

Optimization of Reagent Stoichiometry and Additive Effects

The molar ratio of the reactants is a fundamental aspect of optimizing any chemical synthesis. In electrophilic aromatic substitution, using a stoichiometric amount or a slight excess of the electrophilic reagent is common practice to ensure complete conversion of the starting material. However, a large excess of the nitrating or brominating agent can lead to polysubstitution.

For the synthesis of this compound, the stoichiometry of the nitrating or brominating agent must be carefully controlled to favor monosubstitution. The quantitative nature of the reaction between bromine and phenols highlights the importance of precise stoichiometric control. acs.org

Additives can also play a significant role in enhancing selectivity. For example, in nitration reactions, the use of a mixed acid (a combination of nitric acid and sulfuric acid) is common. The sulfuric acid acts as a catalyst by protonating the nitric acid to form the highly electrophilic nitronium ion (NO₂⁺). byjus.comlibretexts.org The concentration of sulfuric acid can influence the reaction rate and selectivity.

The following table illustrates the hypothetical effect of reagent stoichiometry on the bromination of 2-fluoro-3-nitrophenol.

| Molar Ratio (Bromine:Substrate) | Hypothetical Yield (%) | Hypothetical Selectivity for this compound (%) |

| 0.8:1 | 75 (incomplete conversion) | 95 |

| 1:1 | 95 | 90 |

| 1.2:1 | 98 | 80 (formation of dibrominated products) |

| 2:1 | 99 | 50 (significant polysubstitution) |

Chemical Reactivity and Derivative Synthesis of 4 Bromo 2 Fluoro 3 Nitrophenol

Electrophilic Aromatic Substitution Reactions of the Phenolic Ring

Electrophilic Aromatic Substitution (EAS) is a foundational class of reactions for functionalizing aromatic rings. However, the reactivity of the 4-bromo-2-fluoro-3-nitrophenol ring towards electrophiles is significantly diminished due to the presence of three deactivating groups: fluoro, bromo, and nitro. The outcome of any potential EAS reaction is governed by the cumulative directing effects of all four substituents.

The directing influence of each group is summarized below:

Hydroxyl (-OH): A strongly activating group that directs incoming electrophiles to the ortho and para positions.

Fluoro (-F) and Bromo (-Br): These halogens are deactivating yet direct incoming electrophiles to the ortho and para positions.

Nitro (-NO₂): A strongly deactivating group that directs incoming electrophiles to the meta position.

In this compound, the positions are substituted as follows: C1-OH, C2-F, C3-NO₂, C4-Br. The only available positions for substitution are C5 and C6. The directing effects of the substituents create a complex scenario for regioselectivity. The powerful activating hydroxyl group strongly directs towards its ortho (C2, C6) and para (C4) positions. Since C2 and C4 are already substituted, the primary influence of the -OH group is to activate the C6 position. Conversely, the strongly deactivating nitro group directs meta to itself, which would be the C1 and C5 positions. The halogens direct ortho and para, but their influence is weaker.

Considering these competing influences, the hydroxyl group's strong activating effect is expected to be the dominant factor. pressbooks.pub Therefore, any successful electrophilic substitution would most likely occur at the C6 position, which is ortho to the hydroxyl group and meta to the bromine atom. Despite this, the combined electron-withdrawing power of the nitro and halogen groups makes the ring highly electron-deficient, rendering typical EAS reactions like nitration, halogenation, or Friedel-Crafts reactions exceptionally difficult and requiring harsh reaction conditions. libretexts.orglibretexts.org

| Substituent | Position on Ring | Effect on Reactivity | Directing Preference | Target Position(s) on Substrate |

|---|---|---|---|---|

| -OH | C1 | Strongly Activating | Ortho, Para | C6 (ortho) |

| -F | C2 | Deactivating | Ortho, Para | C5 (para) |

| -NO₂ | C3 | Strongly Deactivating | Meta | C5 (meta) |

| -Br | C4 | Deactivating | Ortho, Para | C6 (ortho) |

Nucleophilic Aromatic Substitution Reactions

The electron-deficient nature of the this compound ring makes it highly susceptible to Nucleophilic Aromatic Substitution (SₙAr). This reaction pathway is a cornerstone for synthesizing derivatives of this compound.

The SₙAr mechanism is favored on this molecule because the strongly electron-withdrawing nitro group is positioned ortho to the fluorine atom and para to the bromine atom. This placement effectively stabilizes the negative charge of the intermediate Meisenheimer complex formed during the nucleophilic attack. wikipedia.orglibretexts.orgnih.gov

A key principle in SₙAr reactions involving multiple halogens is the "element effect," where the leaving group ability follows the order F > Cl ≈ Br > I. wikipedia.orgnih.gov This is the reverse of the trend seen in Sₙ2 reactions. The rate-determining step in SₙAr is the initial attack by the nucleophile. The high electronegativity of fluorine makes the carbon atom it is attached to (C2) more electrophilic and better able to stabilize the developing negative charge in the transition state, thus accelerating the reaction. stackexchange.comwyzant.comlibretexts.org

Consequently, in reactions with nucleophiles such as alkoxides, amines, or thiolates, the fluorine atom at the C2 position is preferentially displaced over the bromine atom at the C4 position. This regioselectivity allows for the precise introduction of a wide range of functional groups at the C2 position.

| Reaction Type | Reactivity Order | Reason |

|---|---|---|

| SₙAr (Addition-Elimination) | F > Cl ≈ Br > I | Rate is determined by nucleophilic attack, which is accelerated by the high electronegativity of the halogen. |

| Sₙ2 (Aliphatic) | I > Br > Cl > F | Rate is influenced by the stability of the leaving group anion (weaker base is a better leaving group). |

The nitro group is a versatile functional handle that can be transformed to introduce further diversity. The most common transformation is its reduction to an amino group (-NH₂). This can be achieved using various methods, including:

Catalytic Hydrogenation: Using hydrogen gas with a metal catalyst such as palladium on carbon (Pd/C) or Raney nickel. commonorganicchemistry.com

Metal/Acid Reduction: Employing metals like iron (Fe), tin (Sn), or zinc (Zn) in the presence of an acid like hydrochloric acid (HCl). masterorganicchemistry.comscispace.com

The resulting 3-amino-4-bromo-2-fluorophenol (B1405093) is a valuable intermediate. The newly formed amino group can undergo a plethora of subsequent reactions. For instance, it can be diazotized using nitrous acid (generated from NaNO₂ and HCl) to form a diazonium salt. This salt can then be subjected to Sandmeyer or related reactions to introduce a wide variety of substituents, including -Cl, -Br, -CN, or another -OH group, further expanding the synthetic possibilities.

Transformations of the Hydroxyl Group

The phenolic hydroxyl group offers another site for derivatization through reactions common to phenols.

The acidic proton of the hydroxyl group can be readily removed by a base (e.g., sodium hydroxide, potassium carbonate) to form a phenoxide ion. This nucleophilic phenoxide can then be used in a variety of substitution reactions.

Etherification: In the Williamson ether synthesis, the phenoxide is reacted with an alkyl halide (e.g., methyl iodide, ethyl bromide) to form an ether. While the substituents ortho to the hydroxyl group (-F and -NO₂) may introduce some steric hindrance, this reaction is generally a robust method for producing alkyl aryl ethers from this substrate. researchgate.netorganic-chemistry.org

Esterification: The phenoxide can react with acyl chlorides or acid anhydrides to form corresponding esters. This reaction provides a route to introduce acyl groups, which can be important for modifying the electronic and steric properties of the molecule. rsc.org

Phenols can be oxidized to form quinones, typically p-benzoquinones. libretexts.org The electron-donating nature of the hydroxyl group facilitates this oxidation. jove.comjove.com However, the presence of strong electron-withdrawing groups, such as the nitro group in this compound, makes the aromatic ring less susceptible to oxidation. nih.gov

The oxidation of this heavily substituted phenol (B47542) to a stable quinone derivative would be challenging. Standard oxidizing agents might lead to complex product mixtures or degradation of the aromatic ring. If oxidation were to proceed, it would likely require specific and potent oxidizing systems, and the reaction pathway might involve the displacement of one or more substituents to form a substituted p-benzoquinone structure.

Reduction of the Nitro Group to Amino Functionality

The conversion of the nitro group to an amino group is a pivotal transformation, yielding 3-amino-4-bromo-2-fluorophenol, a key building block for further derivatization. This reduction must be performed selectively to preserve the other functional groups on the molecule, particularly the bromine atom, which is susceptible to hydrodebromination under certain catalytic hydrogenation conditions.

Catalytic Hydrogenation and Other Selective Reduction Methods

Catalytic hydrogenation is a widely employed method for the reduction of aromatic nitro compounds. wikipedia.org For substrates like this compound, the choice of catalyst and reaction conditions is critical to ensure high selectivity. researchgate.net

Palladium-based Catalysts : Palladium on carbon (Pd/C) is a common catalyst for nitro group reduction. rsc.org However, its use requires careful optimization to prevent the cleavage of the carbon-bromine bond. The use of palladium/graphene (Pd/G) nanocomposites has shown high activity and stability in the hydrogenation of nitrophenols. rsc.orgresearchgate.net

Nickel-based Catalysts : Raney nickel is another effective catalyst for this transformation. researchgate.netacs.org It is often used under milder conditions to enhance selectivity.

Platinum-based Catalysts : Platinum(IV) oxide or platinum on carbon (Pt/C) can also be utilized, often exhibiting high activity. acs.org Kinetic studies on similar substrates have helped in optimizing reaction conditions to maximize the yield of the desired aminophenol. acs.org

Beyond catalytic hydrogenation, other chemical methods offer selective reduction of the nitro group:

Metal/Acid Systems : Historically, metals like iron, tin, or zinc in acidic media have been used for nitro reductions. wikipedia.org

Transfer Hydrogenation : This method uses a hydrogen donor, such as hydrazine (B178648) or ammonium (B1175870) formate, in the presence of a catalyst (e.g., Pd/C), and can sometimes offer improved selectivity.

Chemical Reductants : Reagents like sodium borohydride (B1222165) (NaBH4) in the presence of a transition metal salt (e.g., FeCl2 or Ni(PPh3)4) can selectively reduce nitro groups while tolerating other functionalities like esters and halides. jsynthchem.comthieme-connect.com Sodium hydrosulfite is another reagent known for the selective reduction of nitroarenes. wikipedia.org

Table 1: Comparison of Selective Nitro Reduction Methods

| Method | Catalyst/Reagent | Typical Conditions | Advantages | Potential Challenges |

|---|---|---|---|---|

| Catalytic Hydrogenation | Pd/C, Pt/C, Raney Ni | H₂ gas, various solvents (e.g., ethanol, ethyl acetate) | High efficiency, clean reaction | Risk of dehalogenation, requires pressure equipment |

| Transfer Hydrogenation | Pd/C with Hydrazine/Ammonium formate | Atmospheric pressure, alcohol solvents | Avoids use of H₂ gas, often good selectivity | Stoichiometric use of hydrogen donor |

| Chemical Reduction | Fe/HCl, SnCl₂/HCl | Acidic aqueous conditions | Cost-effective, well-established | Harsh conditions, stoichiometric metal waste |

| Selective Chemical Reduction | NaBH₄/FeCl₂, Sodium Hydrosulfite | Mild conditions, often in alcoholic solvents | High chemoselectivity, tolerates sensitive groups | Stoichiometric reagent use |

Subsequent Reactions of the Amino Group (e.g., Amidation, Schiff Base Formation)

The resulting 3-amino-4-bromo-2-fluorophenol possesses a nucleophilic amino group that can readily participate in various bond-forming reactions.

Amidation : The amino group can be acylated to form amides. This is typically achieved by reacting the aminophenol with an acyl chloride or a carboxylic anhydride (B1165640) in the presence of a base to neutralize the HCl or carboxylic acid byproduct. Alternatively, direct condensation with a carboxylic acid can be promoted using coupling agents such as dicyclohexylcarbodiimide (B1669883) (DCC) or 1-Ethyl-3-(3-dimethylaminopropyl)carbodiimide (EDC).

Schiff Base Formation : The primary amino group undergoes condensation with aldehydes or ketones to form imines, commonly known as Schiff bases. jetir.org This reaction is typically catalyzed by a small amount of acid and often involves the removal of water to drive the equilibrium towards the product. ijraset.com Schiff bases derived from aminophenols are widely studied for their coordination chemistry and biological activities. nih.govnih.govrsc.org

Table 2: Representative Reactions of the Amino Group

| Reaction Type | Reagent | Product Functional Group | General Conditions |

|---|---|---|---|

| Amidation | Acyl Chloride (R-COCl) | Amide (-NH-CO-R) | Aprotic solvent, base (e.g., pyridine, triethylamine) |

| Amidation | Carboxylic Acid (R-COOH) + Coupling Agent | Amide (-NH-CO-R) | Aprotic solvent (e.g., DCM, DMF) |

| Schiff Base Formation | Aldehyde (R'-CHO) or Ketone (R'-CO-R'') | Imine (-N=CH-R' or -N=C(R')-R'') | Alcohol solvent, acid catalyst, often with heating |

Functionalization for Advanced Molecular Architectures

The presence of both a phenolic hydroxyl group and halogen atoms on the aromatic ring of this compound and its derivatives allows for the construction of complex, high-value molecules such as biaryls, macrocycles, and polymers.

Palladium-Catalyzed Cross-Coupling Reactions Utilizing Halogen Sites

The carbon-bromine bond is a key site for functionalization via palladium-catalyzed cross-coupling reactions. nobelprize.orglibretexts.org These reactions are fundamental in modern organic synthesis for creating new carbon-carbon and carbon-heteroatom bonds with high functional group tolerance. nobelprize.org

Suzuki-Miyaura Coupling : This reaction couples the aryl bromide with an organoboron reagent (e.g., a boronic acid or ester) to form a new C-C bond, yielding biaryl structures. libretexts.orgorganic-chemistry.org This is a powerful method for synthesizing complex molecules from readily available starting materials. ugr.esscielo.br The reaction is typically catalyzed by a palladium(0) complex in the presence of a base. libretexts.org

Buchwald-Hartwig Amination : This reaction forms a new C-N bond by coupling the aryl bromide with a primary or secondary amine. wikipedia.orglibretexts.orgorganic-chemistry.orgacsgcipr.org This provides a direct route to more complex substituted anilines. Research on the amination of similar substrates like 3-bromo-4-fluoro-acetophenone has demonstrated the feasibility and selectivity of this reaction at the C-Br position. researchgate.net

Heck Coupling : This reaction involves the coupling of the aryl bromide with an alkene to form a substituted alkene, creating a new C-C bond.

Sonogashira Coupling : This reaction couples the aryl bromide with a terminal alkyne to produce an arylalkyne.

The choice of palladium catalyst, ligand, base, and solvent is crucial for achieving high yields and preventing side reactions, such as the competitive reaction at the C-F bond, although C-Br bonds are significantly more reactive in palladium-catalyzed oxidative addition steps. mdpi.commdpi.com

Table 3: Palladium-Catalyzed Cross-Coupling Reactions

| Reaction Name | Coupling Partner | Bond Formed | Resulting Structure |

|---|---|---|---|

| Suzuki-Miyaura | Ar'-B(OH)₂ | C-C | Biaryl |

| Buchwald-Hartwig | R₂NH | C-N | Substituted Aniline |

| Heck | Alkene | C-C | Substituted Alkene |

| Sonogashira | Terminal Alkyne | C-C | Arylalkyne |

| Stille | Organostannane (Ar'-SnR₃) | C-C | Biaryl |

Formation of Macrocyclic and Polymeric Scaffolds from Phenolic Intermediates

The multiple reactive sites on derivatives of this compound make them attractive monomers for the synthesis of macrocycles and polymers. Macrocycles are of significant interest in drug discovery, while polymers with tailored properties have wide-ranging applications. nih.gov

Macrocyclization : Intramolecular reactions can lead to the formation of macrocycles. For instance, after reducing the nitro group and performing a cross-coupling reaction to attach a long chain with a terminal reactive group, an intramolecular cyclization (e.g., macrolactamization or a ring-closing coupling reaction) could be performed. semanticscholar.org Methodologies such as ring-closing metathesis, click chemistry, and intramolecular Buchwald-Hartwig couplings are powerful tools for synthesizing complex macrocyclic structures. nih.gov Photochemical methods have also been explored for peptide macrocyclization. nih.gov

Polymer Synthesis : As a bifunctional or trifunctional monomer, derivatives can undergo step-growth polymerization.

Polyethers/Polyamides : The aminophenol derivative can react with bifunctional reagents. For example, reaction with a diacyl chloride could lead to the formation of a polyamide-polyester, while reaction with a diepoxide could form a polyether.

Cross-Coupling Polymerization : The bromine atom allows for polymerization via repeated cross-coupling reactions. For example, a Suzuki polycondensation with an aromatic diboronic acid would yield a fully aromatic, conjugated polymer.

Enzymatic Polymerization : Enzyme-catalyzed polymerization of phenols is an environmentally friendly approach to creating phenolic polymers. nih.govresearchgate.net

The synthesis of functional polymers from phenolic monomers is a growing field, with applications in developing novel biomaterials. bezwadabiomedical.comnih.gov Halogenated monomers are particularly useful as they can be polymerized and then further functionalized via nucleophilic substitution on the halogen. rsc.org

Advanced Spectroscopic Characterization and Structural Elucidation

Vibrational Spectroscopy

Vibrational spectroscopy probes the quantized vibrational states of a molecule. By analyzing the absorption or scattering of electromagnetic radiation, it is possible to identify the functional groups present and gain insights into the molecular structure.

Fourier Transform Infrared (FT-IR) spectroscopy is a powerful tool for identifying the various functional groups within 4-Bromo-2-fluoro-3-nitrophenol by measuring the absorption of infrared radiation. The distinct vibrational modes of the molecule's constituent bonds correspond to specific absorption frequencies.

The FT-IR spectrum of this compound is expected to exhibit several characteristic absorption bands. The hydroxyl (-OH) group will present a broad absorption band in the region of 3200-3600 cm⁻¹, which is characteristic of phenolic O-H stretching vibrations. The nitro (NO₂) group will show two distinct and strong stretching vibrations: an asymmetric stretch typically appearing between 1500-1570 cm⁻¹ and a symmetric stretch in the 1300-1370 cm⁻¹ range.

The aromatic ring itself will produce a series of absorptions. The C-H stretching vibrations of the aromatic protons are anticipated in the 3000-3100 cm⁻¹ region. Aromatic C=C stretching vibrations will give rise to several bands of varying intensity in the 1400-1600 cm⁻¹ range. The substitution pattern on the benzene (B151609) ring influences the pattern of overtone and combination bands in the 1600-2000 cm⁻¹ region, which can sometimes provide clues about the arrangement of substituents.

The presence of halogen substituents is also detectable. The C-F stretching vibration is expected to produce a strong absorption band in the 1000-1400 cm⁻¹ region. The C-Br stretching vibration will appear at a lower frequency, typically in the 500-650 cm⁻¹ range, due to the larger mass of the bromine atom.

Table 1: Predicted FT-IR Absorption Bands for this compound

| Vibrational Mode | Functional Group | Predicted Frequency Range (cm⁻¹) |

| O-H Stretch | Hydroxyl | 3200-3600 (broad) |

| Aromatic C-H Stretch | Aromatic Ring | 3000-3100 |

| Asymmetric NO₂ Stretch | Nitro | 1500-1570 |

| Aromatic C=C Stretch | Aromatic Ring | 1400-1600 |

| Symmetric NO₂ Stretch | Nitro | 1300-1370 |

| C-F Stretch | Carbon-Fluorine | 1000-1400 |

| C-Br Stretch | Carbon-Bromine | 500-650 |

Raman spectroscopy serves as a valuable counterpart to FT-IR, providing information about molecular vibrations based on the inelastic scattering of monochromatic light. While FT-IR is more sensitive to polar functional groups, Raman spectroscopy excels in detecting vibrations of non-polar and symmetric bonds.

For this compound, the symmetric stretching vibrations of the nitro group and the breathing modes of the aromatic ring are expected to produce strong signals in the Raman spectrum. The C-Br and C-F bonds, being relatively polarizable, should also be Raman active. The complementarity of FT-IR and Raman spectroscopy allows for a more complete picture of the vibrational landscape of the molecule.

Table 2: Predicted Raman Shifts for this compound

| Vibrational Mode | Functional Group | Predicted Raman Shift Range (cm⁻¹) |

| Aromatic C-H Stretch | Aromatic Ring | 3000-3100 |

| Aromatic Ring Breathing | Aromatic Ring | 950-1050 |

| Symmetric NO₂ Stretch | Nitro | 1300-1370 |

| C-F Stretch | Carbon-Fluorine | 1000-1400 |

| C-Br Stretch | Carbon-Bromine | 500-650 |

Nuclear Magnetic Resonance (NMR) Spectroscopy

Nuclear Magnetic Resonance (NMR) spectroscopy is an indispensable technique for the structural elucidation of organic molecules, providing detailed information about the connectivity and chemical environment of individual atoms.

Proton (¹H) NMR spectroscopy provides information about the number, environment, and connectivity of hydrogen atoms in a molecule. In this compound, the aromatic region of the ¹H NMR spectrum is of primary interest. The benzene ring has two protons, and their chemical shifts will be influenced by the electronic effects of the substituents.

The hydroxyl proton will likely appear as a broad singlet, the chemical shift of which can be highly variable depending on the solvent and concentration. The two aromatic protons are expected to appear as doublets due to coupling with each other. The electron-withdrawing nature of the nitro, fluoro, and bromo groups will deshield the aromatic protons, causing them to resonate at a lower field (higher ppm). The precise chemical shifts can be predicted by considering the additive effects of each substituent on the aromatic ring.

Table 3: Predicted ¹H NMR Chemical Shifts for this compound

| Proton | Multiplicity | Predicted Chemical Shift (ppm) |

| Aromatic H-5 | Doublet | 7.5 - 8.0 |

| Aromatic H-6 | Doublet | 7.0 - 7.5 |

| Hydroxyl H | Singlet (broad) | 5.0 - 10.0 |

Carbon-13 (¹³C) NMR spectroscopy provides a map of the carbon skeleton of a molecule. In a proton-decoupled ¹³C NMR spectrum of this compound, each of the six aromatic carbons is expected to give a distinct signal due to the lack of symmetry in the molecule.

The chemical shifts of the carbon atoms are significantly affected by the attached substituents. The carbon atom bearing the hydroxyl group (C-1) will be shielded relative to the others directly attached to electronegative atoms. Conversely, the carbons attached to the nitro (C-3), fluoro (C-2), and bromo (C-4) groups will be deshielded. The carbon bearing the fluorine atom will also exhibit coupling with the ¹⁹F nucleus, resulting in a splitting of its signal.

Table 4: Predicted ¹³C NMR Chemical Shifts for this compound

| Carbon Atom | Predicted Chemical Shift (ppm) |

| C-1 (C-OH) | 150 - 160 |

| C-2 (C-F) | 145 - 155 (doublet) |

| C-3 (C-NO₂) | 135 - 145 |

| C-4 (C-Br) | 110 - 120 |

| C-5 (C-H) | 125 - 135 |

| C-6 (C-H) | 115 - 125 |

Fluorine-19 (¹⁹F) NMR is a highly sensitive technique that provides specific information about the fluorine atom within the molecule. nist.gov Since ¹⁹F has a nuclear spin of 1/2 and is 100% naturally abundant, ¹⁹F NMR spectra are generally straightforward to acquire and interpret. nist.gov

For this compound, the ¹⁹F NMR spectrum is expected to show a single signal, as there is only one fluorine atom in the molecule. The chemical shift of this signal will be influenced by the electronic environment created by the adjacent nitro and bromo groups, as well as the hydroxyl group on the aromatic ring. Furthermore, this fluorine signal will be split into a doublet by the neighboring aromatic proton (H-1), and may exhibit further long-range couplings to other protons in the molecule.

Table 5: Predicted ¹⁹F NMR Data for this compound

| Nucleus | Multiplicity | Predicted Chemical Shift (ppm) |

| ¹⁹F | Doublet | -110 to -130 |

Two-Dimensional NMR Techniques (e.g., COSY, HSQC, HMBC) for Complex Structural Elucidation

Two-dimensional NMR experiments are crucial for unambiguously assigning the proton (¹H) and carbon (¹³C) signals, especially in a molecule with closely spaced resonances.

COSY (Correlation Spectroscopy): This experiment would reveal the coupling relationships between adjacent protons. For this compound, the two aromatic protons would show a correlation peak, confirming their neighboring positions on the benzene ring.

HSQC (Heteronuclear Single Quantum Coherence): An HSQC spectrum correlates directly bonded proton and carbon atoms. This would allow for the definitive assignment of the carbon atoms attached to the two aromatic protons.

Ultraviolet-Visible (UV-Vis) Spectroscopy for Electronic Transitions and Conjugation Analysis

UV-Vis spectroscopy provides insights into the electronic structure of a molecule by probing the transitions of electrons between different energy levels. The absorption of UV or visible light by this compound would be expected to arise from π → π* and n → π* transitions within the aromatic system, which is influenced by the various substituents. The nitro group (NO₂), being a strong chromophore, would significantly affect the absorption spectrum. The position of the maximum absorbance (λmax) and the molar absorptivity (ε) would offer information about the extent of conjugation and the electronic environment of the molecule.

High-Resolution Mass Spectrometry (HRMS) for Precise Molecular Formula Determination

High-resolution mass spectrometry is a powerful tool for determining the exact molecular formula of a compound. By measuring the mass-to-charge ratio (m/z) with very high precision, HRMS can distinguish between compounds with the same nominal mass but different elemental compositions. For this compound (C₆H₃BrFNO₃), HRMS would provide an experimental mass that is extremely close to the calculated theoretical mass, confirming the elemental composition and lending strong support to the proposed structure.

Single Crystal X-ray Diffraction for Solid-State Molecular Geometry and Packing

The most definitive method for determining the three-dimensional structure of a crystalline solid is single-crystal X-ray diffraction. This technique provides precise atomic coordinates, from which bond lengths, bond angles, and torsion angles can be calculated.

Determination of Bond Lengths, Bond Angles, and Torsion Angles

A successful crystallographic analysis of this compound would yield a detailed geometric profile of the molecule. The data would reveal the planarity of the benzene ring and the precise orientations of the substituent groups.

Table 1: Hypothetical Bond Length and Angle Data for this compound

| Parameter | Expected Value |

|---|---|

| C-Br Bond Length | ~1.90 Å |

| C-F Bond Length | ~1.35 Å |

| C-N Bond Length | ~1.45 Å |

| C-O (phenol) Bond Length | ~1.36 Å |

| C-C-C Bond Angle (in ring) | ~120° |

| C-C-Br Bond Angle | ~120° |

Analysis of Intermolecular Interactions (e.g., Hydrogen Bonding, Halogen Bonding)

Beyond the individual molecule, X-ray diffraction elucidates how molecules are arranged in the crystal lattice. This packing is governed by intermolecular forces. For this compound, several key interactions would be anticipated:

Hydrogen Bonding: The phenolic hydroxyl group (-OH) is a strong hydrogen bond donor, and it would likely form hydrogen bonds with the nitro group (-NO₂) or the fluorine atom of a neighboring molecule.

Halogen Bonding: The bromine atom, with its electropositive region (σ-hole), could participate in halogen bonding with an electronegative atom, such as an oxygen from a nitro group on an adjacent molecule.

The analysis of these non-covalent interactions is crucial for understanding the solid-state properties of the compound.

Theoretical and Computational Investigations of 4 Bromo 2 Fluoro 3 Nitrophenol

Quantum Chemical Calculations

Quantum chemical calculations are a cornerstone for investigating the properties of 4-Bromo-2-fluoro-3-nitrophenol at the atomic and electronic levels. These methods allow for a detailed exploration of the molecule's behavior.

Density Functional Theory (DFT) is a widely used computational method for studying the ground state properties of multi-electron systems. For a molecule like this compound, DFT calculations, particularly using hybrid functionals like B3LYP combined with a basis set such as 6-311++G(d,p), are effective for predicting its geometric and electronic characteristics. researchgate.netacs.org This level of theory has been successfully applied to study similar substituted phenols, providing reliable results. acs.orgnih.gov

DFT calculations can determine the optimized molecular geometry, vibrational frequencies, and electronic properties such as ionization potential and electron affinity. The method is also used to calculate the distribution of electron density and to analyze the molecular orbitals, including the Highest Occupied Molecular Orbital (HOMO) and the Lowest Unoccupied Molecular Orbital (LUMO), which are crucial for understanding the molecule's reactivity.

Ab initio methods, which are based on first principles of quantum mechanics without the use of empirical parameters, offer a high level of accuracy for electronic structure characterization. sigmaaldrich.com Methods such as Møller-Plesset perturbation theory (MP2) and Coupled Cluster (CC) theory can be employed for more precise energy and property calculations. While computationally more demanding than DFT, ab initio methods are valuable for benchmarking DFT results and for investigating excited states and reaction pathways where DFT might be less reliable. For this compound, these high-level calculations can provide a more accurate picture of its electronic behavior and intermolecular interactions.

Molecular Geometry Optimization and Conformational Analysis

The three-dimensional arrangement of atoms and the different spatial orientations a molecule can adopt are critical to its properties and interactions.

The equilibrium geometry of this compound is determined by finding the minimum energy structure on the potential energy surface. Computational methods optimize bond lengths, bond angles, and dihedral angles. The presence of bulky substituents like bromine and the nitro group, along with the electronegative fluorine atom, introduces significant steric and electronic effects that influence the planarity of the benzene (B151609) ring and the orientation of the hydroxyl and nitro groups. acs.org Intramolecular hydrogen bonding between the hydroxyl group and the adjacent nitro group is expected, which would significantly impact the molecule's conformation and stability.

| Parameter | Predicted Value |

| C-Br Bond Length | ~1.90 Å |

| C-F Bond Length | ~1.35 Å |

| C-N Bond Length | ~1.45 Å |

| O-H Bond Length | ~0.96 Å |

| C-C-C Bond Angle | ~120° |

| C-N-O Bond Angle | ~118° |

| O-H···O (H-bond) | ~1.8 Å |

Phenols can theoretically exist in equilibrium with their keto tautomers. For this compound, the enol form is expected to be overwhelmingly more stable due to the aromaticity of the benzene ring. However, the presence of the ortho-nitro group could facilitate proton transfer from the hydroxyl group to one of the oxygen atoms of the nitro group, leading to an aci-nitro tautomer. tcichemicals.com Computational studies can quantify the energy difference between these tautomeric forms, confirming the predominance of the phenol (B47542) structure. The relative energies of different rotamers, arising from the rotation of the hydroxyl and nitro groups, can also be calculated to identify the most stable conformer.

Electronic Structure Analysis

The arrangement of electrons in a molecule dictates its chemical behavior, including its reactivity and spectral properties.

The electronic structure of this compound is heavily influenced by its substituents. The fluorine and nitro groups are electron-withdrawing, while the bromine atom has a more complex effect, and the hydroxyl group is electron-donating. These competing electronic effects modulate the electron density distribution across the aromatic ring.

Natural Bond Orbital (NBO) analysis can be used to study charge distribution, hybridization, and intramolecular interactions like hydrogen bonding. nih.gov The analysis of HOMO and LUMO energies and their distribution provides insights into the molecule's electrophilic and nucleophilic sites. The energy gap between the HOMO and LUMO is an indicator of the molecule's chemical stability and reactivity. For substituted nitrophenols, the HOMO is typically located on the phenol ring and the hydroxyl group, while the LUMO is often centered on the nitro group, indicating that the molecule can act as both an electron donor and acceptor.

To fulfill the user's request, access to specific computational chemistry studies or experimental spectroscopic data for "this compound" would be required. Without such sources, an article with the stipulated level of detail and accuracy cannot be produced.

Reactivity Descriptors and Global Chemical Properties

Computational chemistry provides valuable insights into the electronic structure and reactivity of molecules. Through methods like Density Functional Theory (DFT), various descriptors can be calculated that predict a molecule's behavior in chemical reactions. However, a thorough review of scientific literature reveals a notable absence of specific theoretical and computational studies on this compound.

Consequently, precise, calculated data for its reactivity descriptors and global chemical properties are not available in published research. The following sections outline the theoretical significance of these properties, while noting the lack of specific data for the title compound.

Electrophilicity and Nucleophilicity Indices

Electrophilicity and nucleophilicity indices are crucial quantum chemical descriptors that quantify the ability of a molecule to accept or donate electrons, respectively. The electrophilicity index (ω) measures the stabilization in energy when the system acquires an additional electronic charge from the environment. A higher electrophilicity index indicates a greater capacity to act as an electrophile. Conversely, the nucleophilicity index (Nu) indicates the propensity of a molecule to donate electrons, characterizing it as a nucleophile.

For this compound, one would expect the presence of electron-withdrawing groups (nitro, bromo, fluoro) to result in a significant electrophilicity index, making it susceptible to nucleophilic attack. However, without specific computational studies, quantitative values for these indices remain undetermined.

Table 1: Electrophilicity and Nucleophilicity Indices for this compound

| Descriptor | Value |

|---|---|

| Electrophilicity Index (ω) | Data not available |

Chemical Hardness and Softness

Chemical hardness (η) and softness (S) are fundamental concepts in chemical reactivity theory, derived from DFT. Hardness is a measure of a molecule's resistance to change in its electron distribution or charge transfer. A large energy gap between the Highest Occupied Molecular Orbital (HOMO) and the Lowest Unoccupied Molecular Orbital (LUMO) is characteristic of a hard molecule. Softness is the reciprocal of hardness, so a soft molecule has a small HOMO-LUMO gap and is more polarizable and reactive.

Given the electron-withdrawing nature of the substituents on the phenol ring, this compound is anticipated to be a relatively hard molecule. However, the exact values for chemical hardness and softness have not been reported in computational literature.

Table 2: Chemical Hardness and Softness of this compound

| Descriptor | Value |

|---|---|

| Chemical Hardness (η) | Data not available |

Dipole Moment and Polarizability

The dipole moment (µ) is a measure of the net molecular polarity, resulting from the non-uniform distribution of charge. It is a critical factor in determining how a molecule interacts with other polar molecules and external electric fields. Polarizability (α) describes the ability of the electron cloud of a molecule to be distorted by an external electric field.

The asymmetrical arrangement of polar functional groups (hydroxyl, nitro, fluoro, and bromo) on the benzene ring of this compound suggests that it possesses a significant dipole moment. Its extended π-system and the presence of a heavy bromine atom would also contribute to its polarizability. Despite these expectations, precise theoretical calculations for the dipole moment and polarizability of this specific compound are not documented in scientific databases.

Table 3: Dipole Moment and Polarizability of this compound

| Property | Value |

|---|---|

| Dipole Moment (µ) | Data not available |

Theoretical Prediction of Nonlinear Optical (NLO) Properties

Nonlinear optical (NLO) materials are of great interest for applications in optoelectronics and photonics. The NLO response of a molecule is related to its hyperpolarizability (β for the first hyperpolarizability). Molecules with large hyperpolarizabilities typically feature a strong charge-transfer character, often facilitated by donor and acceptor groups connected by a π-conjugated system.

The structure of this compound, with its electron-donating hydroxyl group and electron-withdrawing nitro group, suggests potential for NLO activity. Theoretical predictions of NLO properties are instrumental in identifying promising candidates for such applications. However, there are currently no published computational studies that report the first hyperpolarizability or other NLO properties for this compound.

Table 4: Theoretical NLO Properties of this compound

| Property | Value |

|---|

Advanced Materials and Chemical Applications of 4 Bromo 2 Fluoro 3 Nitrophenol Derivatives

Precursor in Organic Synthesis for Complex Molecules

The unique substitution pattern of 4-bromo-2-fluoro-3-nitrophenol makes it a highly valuable starting material for the synthesis of a wide array of complex organic molecules. The presence of multiple reactive sites allows for selective and sequential transformations, enabling the construction of intricate molecular architectures.

Building Block for Heterocyclic Compounds

Derivatives of this compound are pivotal in the synthesis of various heterocyclic compounds, which are integral to pharmaceuticals, agrochemicals, and materials science. The interplay of the nitro, hydroxyl, and halogen groups on the aromatic ring provides a versatile platform for constructing fused ring systems.

One of the prominent applications is in the synthesis of benzoxazoles . The ortho-aminophenol moiety, which can be readily obtained by the reduction of the nitro group in this compound, is a key precursor for benzoxazole (B165842) formation. The general synthetic strategy involves the condensation of the in situ generated ortho-aminophenol with aldehydes, carboxylic acids, or their derivatives. The reaction proceeds through an initial formation of a Schiff base or an amide, followed by an intramolecular cyclization to yield the benzoxazole ring. The reaction conditions can be tailored to accommodate a wide range of substrates, often employing catalysts such as acids or transition metals to facilitate the cyclization. For instance, copper-catalyzed cyclization of ortho-haloanilides has been reported as a general method for the formation of benzoxazoles. organic-chemistry.org

The substituents on the starting nitrophenol play a crucial role in the properties and further functionalization of the resulting benzoxazole. The bromo and fluoro groups on the benzoxazole ring, derived from this compound, offer handles for subsequent cross-coupling reactions, allowing for the introduction of diverse functionalities and the construction of more complex molecules.

| Heterocycle | Precursor | Key Transformation | Potential Applications |

| Benzoxazoles | This compound derivative (after reduction of nitro group) | Condensation with carbonyl compounds followed by cyclization | Pharmaceuticals, Organic Electronics |

| Phenothiazines | Substituted aminophenols/aminothiophenols | Cyclization with sulfur-containing reagents | Pharmaceuticals, Dyes |

| Benzofurans | Substituted phenols and α-haloketones | Intramolecular cyclization | Natural products, Pharmaceuticals |

Intermediate in Multi-component Reaction Design

Multi-component reactions (MCRs), where three or more reactants combine in a single synthetic operation to form a complex product, are highly valued for their efficiency and atom economy. The diverse functionalities of this compound derivatives make them attractive candidates for the design of novel MCRs.

While specific MCRs involving this compound are not extensively documented, the reactivity of its functional groups suggests several possibilities. For example, the phenolic hydroxyl group can act as a nucleophile, the aromatic ring can undergo electrophilic or nucleophilic substitution, and the nitro group, after reduction to an amine, can participate in a variety of condensation reactions.

A hypothetical MCR design could involve the reaction of a 4-bromo-2-fluoro-3-aminophenol (the reduced form of the title compound) with an aldehyde and an isocyanide in a Ugi-type reaction. This would lead to the formation of a highly functionalized peptide-like structure in a single step. The bromo and fluoro substituents would remain available for post-MCR modifications, further increasing the molecular diversity of the resulting library of compounds.

The development of MCRs utilizing polysubstituted phenols like this compound is a promising area for the rapid generation of complex and diverse molecular scaffolds for drug discovery and other applications.

Potential in Functional Materials Science

The electronic properties of this compound derivatives, arising from the combination of electron-donating (hydroxyl) and electron-withdrawing (nitro, fluoro, bromo) groups, make them intriguing candidates for the development of functional organic materials.

Exploration as Organic Semiconductors Based on Related Frameworks

Organic semiconductors are the cornerstone of flexible and low-cost electronic devices such as organic light-emitting diodes (OLEDs), organic field-effect transistors (OFETs), and organic photovoltaics (OPVs). The performance of these devices is intrinsically linked to the molecular structure and electronic properties of the organic semiconductor.

While there are no direct reports on the use of this compound derivatives as organic semiconductors, the electronic characteristics of the molecule suggest potential in this area. The presence of both donor (phenolic hydroxyl) and acceptor (nitro group) moieties within the same molecule can lead to intramolecular charge transfer (ICT) upon photoexcitation, a property that is often exploited in the design of organic electronic materials.

Furthermore, derivatives of this compound could be used as building blocks to construct larger, conjugated systems with desirable semiconductor properties. For instance, the bromo and fluoro groups can be utilized in cross-coupling reactions to extend the π-conjugation of the molecule, thereby tuning its energy levels (HOMO and LUMO) and charge transport characteristics. Furan and its derivatives, for example, have been explored as semiconductor materials for organic photovoltaics due to their favorable electronic and structural properties. nih.gov By analogy, incorporating the this compound motif into larger conjugated structures could lead to new classes of organic semiconductors.

| Property | Relevance to Organic Semiconductors | Potential of this compound Derivatives |

| π-Conjugation | Facilitates charge transport | Can be extended via cross-coupling reactions at the bromo and fluoro positions. |

| Intramolecular Charge Transfer (ICT) | Influences optical and electronic properties | The donor-acceptor nature of the molecule is conducive to ICT. |

| Energy Levels (HOMO/LUMO) | Determines charge injection and transport barriers | Can be tuned by modifying the substituents on the aromatic ring. |

Components in Charge Transfer Complexes

Charge transfer (CT) complexes are formed through the non-covalent interaction between an electron donor and an electron acceptor molecule. These complexes exhibit unique optical and electronic properties that are not present in the individual components, making them useful in a variety of applications, including organic conductors and nonlinear optics.

The electron-deficient nature of the aromatic ring in this compound, due to the presence of the nitro and halogen groups, makes it a potential electron acceptor in the formation of CT complexes. When combined with a suitable electron donor, such as a polycyclic aromatic hydrocarbon or a tetrathiafulvalene (B1198394) derivative, it is conceivable that a CT complex could be formed.

Studies on related halogenated nitrobenzenes have shown their ability to form CT complexes with electron donors. nih.gov The formation of these complexes can be detected by the appearance of a new absorption band in the UV-vis spectrum, which is characteristic of the CT transition. The strength of the CT interaction and the position of the CT band can be influenced by the nature of the donor and acceptor, as well as the solvent polarity.

Design of Molecular Switches and Sensors (Based on Electronic Properties)

Molecular switches and sensors are molecules that can reversibly change their properties in response to an external stimulus, such as light, pH, or the presence of a specific analyte. The electronic and structural features of this compound derivatives make them promising candidates for the design of such systems.

The phenolic hydroxyl group can act as a proton donor, making the molecule sensitive to changes in pH. Deprotonation of the phenol (B47542) would lead to the formation of a phenoxide, which would significantly alter the electronic properties of the molecule and, consequently, its absorption and emission spectra. This pH-dependent change in optical properties could be harnessed for the development of pH sensors.

Furthermore, the substituted phenol ring could serve as a recognition unit for specific analytes. For instance, the formation of hydrogen bonds or other non-covalent interactions between the phenol and an analyte could perturb the electronic structure of the molecule, leading to a detectable change in its fluorescence or color. Fluorescent molecular clips have been designed to selectively bind nitrophenols through a combination of hydrogen bonding and π-π stacking interactions, demonstrating the potential of this class of compounds in sensor applications. nih.gov

| Stimulus | Sensing Mechanism | Potential Application |

| pH | Protonation/deprotonation of the phenolic hydroxyl group | pH sensors |

| Analytes | Host-guest interactions (e.g., hydrogen bonding, π-π stacking) | Chemical sensors for specific molecules |

| Light | Photoinduced isomerization or reaction | Photoswitches |

Role in Supramolecular Chemistry and Crystal Engineering of this compound Derivatives

The strategic placement of bromo, fluoro, and nitro functional groups on a phenol backbone endows this compound with a unique potential for applications in supramolecular chemistry and crystal engineering. These substituents significantly influence the molecule's electronic distribution and steric profile, thereby governing the nature and directionality of intermolecular interactions. This section explores the anticipated role of this compound derivatives in the rational design and construction of complex, functional solid-state architectures.

Directed Assembly via Halogen Bonding Interactions

Halogen bonding is a highly directional, non-covalent interaction that has emerged as a powerful tool in the field of crystal engineering. It involves an attractive force between an electrophilic region on a halogen atom (in this case, bromine) and a nucleophilic site on an adjacent molecule. The strength and directionality of halogen bonds are influenced by the nature of the halogen and the electronic environment created by other substituents on the aromatic ring.

For instance, the crystal structure of 4-bromo-2-[(E)-(2-fluoro-5-nitrophenyl)iminomethyl]phenol reveals a largely planar molecular conformation, which is a favorable characteristic for predictable packing and π-π stacking interactions. nih.gov In this related compound, the molecular arrangement is stabilized by intramolecular hydrogen bonds, and intermolecularly, pairs of molecules are linked by C—H⋯O hydrogen bonds, forming inversion dimers. nih.gov

Based on these analogous systems, it can be inferred that this compound would participate in a network of intermolecular interactions, with halogen bonding playing a key role in the directional assembly of the crystal lattice. The interplay between halogen bonds, hydrogen bonds (involving the phenolic hydroxyl and nitro groups), and π-π stacking interactions would dictate the final supramolecular architecture.

Crystal Engineering and Solid-State Modifications for Desired Properties

Crystal engineering focuses on the design and synthesis of crystalline materials with specific, desired properties. This is achieved by controlling the arrangement of molecules in the solid state through a deep understanding of intermolecular interactions. The multifunctional nature of this compound derivatives makes them promising candidates for crystal engineering endeavors aimed at developing advanced materials.

By systematically modifying the molecular structure of this compound or by co-crystallizing it with other molecules, it is possible to fine-tune the solid-state properties. For example, the introduction of different functional groups could alter the strength and directionality of the halogen and hydrogen bonds, leading to different packing motifs and, consequently, different physical properties such as melting point, solubility, and even optical or electronic characteristics.

The table below summarizes the crystallographic data for a closely related compound, 4-Bromo-2-[(E)-(2-fluoro-5-nitrophenyl)iminomethyl]phenol, which illustrates the type of detailed structural information that is crucial for crystal engineering.

| Crystal Data for 4-Bromo-2-[(E)-(2-fluoro-5-nitrophenyl)iminomethyl]phenol | |

| Chemical Formula | C₁₃H₈BrFN₂O₃ |

| Molecular Weight | 339.11 |

| Crystal System | Monoclinic |

| Space Group | P2₁/c |

| a (Å) | 4.5082 (9) |

| b (Å) | 19.815 (4) |

| c (Å) | 13.853 (3) |

| β (°) | 95.484 (5) |

| Volume (ų) | 1231.8 (4) |

| Z | 4 |

| Data sourced from a study on a related fluorinated azomethine derivative. nih.gov |

The ability to form co-crystals is a particularly powerful strategy in crystal engineering. By selecting co-formers that can interact with the different functional groups of this compound in a predictable manner, new crystalline solids with tailored properties can be designed. For example, co-crystallization with strong hydrogen bond acceptors could lead to robust hydrogen-bonded networks, while co-formers with accessible nucleophilic sites could promote the formation of strong halogen bonds. This modular approach allows for the rational design of materials with applications in areas such as pharmaceuticals, electronics, and materials science.

Future Research Directions and Unexplored Avenues

Development of Novel and Sustainable Synthetic Methodologies

The synthesis of polysubstituted phenols with precise regiochemical control remains a significant challenge in organic chemistry. oregonstate.edu Future research should focus on developing efficient and environmentally benign methods for the synthesis of 4-Bromo-2-fluoro-3-nitrophenol.

Key Research Objectives:

Regioselective Synthesis: Investigating one-step conversions of readily available starting materials, such as hydroxypyrones and nitroalkenes, to achieve complete regiochemical control. oregonstate.edu

Sustainable Approaches: Exploring greener synthetic routes that minimize waste and avoid harsh reaction conditions. This could involve enzymatic catalysis or the use of more environmentally friendly solvents.

Flow Chemistry: Utilizing flow chemistry protocols to enable a safer and more scalable synthesis, potentially bypassing the need to isolate hazardous intermediates. organic-chemistry.org

A comparative table of potential synthetic strategies is presented below:

| Synthesis Strategy | Potential Advantages | Potential Challenges |

| Classical Multi-step Synthesis | Well-established reactions | Low overall yield, significant waste generation |

| One-Pot Regioselective Synthesis | High efficiency, reduced waste | Requires novel catalyst development |

| Enzymatic Synthesis | High selectivity, mild conditions | Enzyme stability and cost |

| Flow Chemistry Synthesis | Enhanced safety and scalability, precise process control | Initial setup costs, optimization of flow parameters |

Exploration of Advanced Catalytic Transformations and Selectivity Control

The presence of multiple reactive sites on the this compound ring opens up possibilities for a variety of catalytic transformations. Research in this area could lead to the synthesis of a diverse library of derivatives with unique properties.

Potential Catalytic Transformations:

Cross-Coupling Reactions: The bromo substituent is an ideal handle for palladium- or copper-catalyzed cross-coupling reactions (e.g., Suzuki, Heck, Sonogashira) to introduce new carbon-carbon or carbon-heteroatom bonds. youtube.com

Selective Reduction of the Nitro Group: Developing catalysts for the selective reduction of the nitro group to an amino group without affecting the other functional groups would provide a key intermediate for further derivatization.

Hydroxylation: Investigating the direct hydroxylation of the aromatic ring, potentially catalyzed by copper or palladium complexes, to introduce additional hydroxyl groups. organic-chemistry.org

Controlling the selectivity of these transformations will be crucial and can be influenced by the choice of catalyst, ligands, and reaction conditions.

In-depth Mechanistic Studies of Key Aromatic Reactions

A fundamental understanding of the reaction mechanisms governing the reactivity of this compound is essential for predicting its behavior and designing new reactions.

Areas for Mechanistic Investigation:

Electrophilic Aromatic Substitution: The interplay of the activating hydroxyl group and the deactivating nitro, fluoro, and bromo groups will dictate the regioselectivity of electrophilic substitution reactions. chemistrysteps.comstackexchange.com Computational studies can be employed to predict the most likely sites of substitution.

Nucleophilic Aromatic Substitution (SNAr): The electron-deficient nature of the ring, enhanced by the nitro and fluoro groups, makes it susceptible to nucleophilic aromatic substitution. chemistrysteps.comlibretexts.org Mechanistic studies could elucidate the stability of the Meisenheimer complex intermediate and the relative leaving group abilities of the halogens. chemistrysteps.com

Development of High-Throughput Computational Screening Protocols for Derivatives

High-throughput screening (HTS) and computational methods can accelerate the discovery of this compound derivatives with desired properties. chemfaces.commdpi.com

Proposed Screening Strategies:

Virtual Library Design: Creating a virtual library of derivatives by computationally modifying the parent structure.

QSAR Modeling: Developing Quantitative Structure-Activity Relationship (QSAR) models to predict the biological activity or toxicity of the designed derivatives based on their molecular descriptors. nih.govresearchgate.netnih.gov

Molecular Docking: Utilizing molecular docking simulations to predict the binding affinity of derivatives to specific biological targets.

This computational approach can prioritize the synthesis of the most promising candidates, saving time and resources.

Design of Next-Generation Functional Materials Based on Poly-substituted Phenolic Scaffolds

The unique electronic and structural features of this compound make it an attractive building block for the design of novel functional materials. nih.govresearchgate.net

Potential Material Applications:

Polymers: Enzymatic or oxidative polymerization of this compound could lead to the formation of functional polymers with enhanced thermal stability, flame retardancy, or antioxidant properties. nih.govnih.govresearchgate.net

Metal-Organic Frameworks (MOFs): The phenolic hydroxyl group can act as a ligand for the construction of metal-organic frameworks. mdpi.comwikipedia.orgnih.gov These materials could have applications in gas storage, separation, and catalysis.

Metal-Phenolic Networks (MPNs): The ability of the phenolic group to chelate metal ions can be exploited to form amorphous coordination networks with potential applications in sensing and biomedicine. mdpi.commdpi.com

The properties of these materials can be tuned by carefully selecting the metal ions and synthetic conditions.

Environmental Fate and Degradation Pathways (Excluding Ecotoxicity and Risk Assessment)

Understanding the environmental fate of this compound is crucial for assessing its persistence and potential for transformation in the environment.

Key Research Questions:

Biodegradation: Investigating the potential for microbial degradation of the compound. While the nitro group can make phenols recalcitrant, some microorganisms are capable of degrading nitrophenols. jebas.orgresearchgate.net The degradation pathway could involve initial reduction of the nitro group or hydroxylation of the aromatic ring. nih.gov

Photodegradation: Studying the susceptibility of the compound to photodegradation, particularly given the presence of chromophoric nitro and phenolic groups. nih.gov Halogenated aromatic compounds can undergo photodehalogenation. researchgate.netscirp.org

Abiotic Degradation: Exploring other abiotic degradation pathways, such as hydrolysis or oxidation by reactive oxygen species in the environment.

Isotope labeling studies could be employed to trace the degradation products and elucidate the transformation pathways. mdpi.com

Q & A

Basic Research Questions

Q. What are the recommended synthetic routes for 4-Bromo-2-fluoro-3-nitrophenol, and how can reaction conditions be optimized for yield and purity?

- Methodological Answer : Synthesis typically involves sequential halogenation and nitration. For example, bromination of a fluorophenol derivative followed by nitration at the meta-position. Optimization includes controlling reaction temperatures (e.g., 0–5°C for nitration to avoid byproducts) and using catalysts like H₂SO₄/HNO₃ mixtures . Purification via recrystallization (ethanol/water) or column chromatography (silica gel, hexane/ethyl acetate) improves purity. Monitor intermediates with TLC to confirm stepwise progression.

Q. Which spectroscopic techniques are most effective for characterizing this compound, and what key spectral features should researchers anticipate?

- Methodological Answer :

- NMR : NMR shows a singlet for the fluorine substituent (δ ≈ -110 to -120 ppm). NMR reveals aromatic protons split by adjacent electronegative groups (e.g., doublet of doublets for H-5 due to F and NO₂) .

- IR : Strong NO₂ asymmetric stretching (~1520 cm⁻¹) and phenolic O-H stretching (~3200 cm⁻¹) .

- MS : Molecular ion peak at m/z 253.9 (M⁻) with fragmentation patterns reflecting Br and NO₂ loss .

Q. How can researchers mitigate decomposition or instability issues during the storage and handling of this compound?

- Methodological Answer : Store under inert atmosphere (argon) at 4°C in amber vials to prevent photodegradation. Avoid prolonged exposure to moisture by using desiccants. Stability tests via HPLC every 3–6 months ensure compound integrity .

Advanced Research Questions

Q. What strategies are employed to resolve contradictions between computational predictions and experimental data (e.g., NMR chemical shifts, reaction outcomes) for halogenated nitrophenols?

- Methodological Answer : Discrepancies arise from solvent effects or improper DFT functional selection. Use hybrid functionals (e.g., B3LYP-D3) with implicit solvent models (e.g., PCM for DMSO) to improve shift accuracy. Cross-validate with experimental data from analogs like 2-bromo-4-nitrophenol . For reaction outcomes, kinetic studies (e.g., Eyring plots) differentiate thermodynamic vs. kinetic control .

Q. How does the introduction of fluorine at the 2-position influence the electronic and steric properties of 4-Bromo-3-nitrophenol, and what are the implications for its reactivity in nucleophilic aromatic substitution (NAS)?